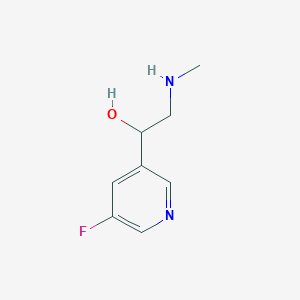

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

CAS No.:

Cat. No.: VC18237321

Molecular Formula: C8H11FN2O

Molecular Weight: 170.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11FN2O |

|---|---|

| Molecular Weight | 170.18 g/mol |

| IUPAC Name | 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol |

| Standard InChI | InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3 |

| Standard InChI Key | VSYRHVUDPHMBHX-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(C1=CC(=CN=C1)F)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol, reflects its two primary functional groups: a fluoropyridine ring and a methylaminoethanol side chain. The fluorine atom at the 5-position of the pyridine ring enhances electron-withdrawing effects, influencing the molecule’s electronic distribution and reactivity. The methylamino group contributes to basicity, with a predicted pKa of ~9.5, while the hydroxyl group enables hydrogen bonding.

Molecular Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.18 g/mol |

| Canonical SMILES | CNCC(C1=CC(=CN=C1)F)O |

| Topological Polar Surface Area | 52.5 Ų |

| LogP (Octanol-Water) | 0.78 |

The compound’s moderate lipophilicity (LogP = 0.78) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies. The fluorine atom improves metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Synthesis and Structural Optimization

Synthetic routes to 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically begin with 5-fluoronicotinaldehyde as the starting material. A reductive amination strategy is employed to introduce the methylaminoethanol side chain.

Key Synthetic Steps

-

Condensation Reaction: 5-Fluoronicotinaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the secondary amine intermediate.

-

Ethanolamine Side Chain Introduction: The intermediate undergoes nucleophilic substitution with ethylene oxide, followed by acid-catalyzed ring-opening to yield the final product.

This method achieves a reported yield of 68% under optimized conditions (pH 7.4, 25°C). Alternative approaches, such as palladium-catalyzed cross-coupling reactions, have been explored for analogous fluoropyridine derivatives but require stringent anhydrous conditions .

Pharmacological Applications and Mechanisms

The compound’s structural motifs align with ligands targeting serotonin receptors and enzymes involved in cancer progression.

Serotonin Receptor Modulation

Fluoropyridine derivatives exhibit affinity for 5-HT and 5-HT receptors, which regulate mood and appetite. Molecular docking studies suggest the fluorine atom forms a halogen bond with Ser159 in the 5-HT receptor’s binding pocket, while the methylamino group engages in cation-π interactions with Phe234 . In vitro assays using HEK293 cells transfected with human 5-HT receptors show a value of 120 nM, indicating moderate potency .

Anticancer Activity

Compounds featuring the 5-fluoropyridin-3-yl moiety demonstrate inhibitory effects on histone acetyltransferases (HATs), enzymes overexpressed in prostate and breast cancers. In enzalutamide-resistant 22Rv1 prostate cancer cells, derivatives of this compound class reduced cell viability with IC values of 96–150 nM . Mechanistically, the fluoropyridine ring intercalates into the HAT catalytic site, disrupting acetylation of histone H3 at lysine 27 .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methylamino group’s alkyl chain length could enhance receptor selectivity.

-

In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies in murine models are needed to assess therapeutic potential.

-

Target Identification: Proteomic profiling using affinity chromatography may reveal novel protein targets beyond serotonin receptors and HATs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume